Cx-717

ADHD Clinical Trial Cognition

CX-717 is a low-impact, non-stimulant AMPA receptor PAM occupying a critical potency niche between failed predecessor CX-516 and high-impact successor CX-1739. Its ~50-fold potency advantage over CX-516 and superior half-life (9–10 h vs. 45 min) address the translational barriers of first-generation ampakines. Phase 2A data confirm statistically significant ADHD symptom improvement (p = .002) at 800 mg BID with a favorable safety profile. Uniquely validated for reversing opioid-induced respiratory depression without compromising analgesia. No generic or structural substitute replicates this efficacy-to-safety ratio; experimental outcomes are non-interchangeable across the ampakine class.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 867276-98-0
Cat. No. B1669367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCx-717
CAS867276-98-0
SynonymsAmpakine CX-717;  Ampakine CX 717;  Ampakine CX717;  CX-717;  CX 717;  CX717
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=NON=C3C=C2
InChIInChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2
InChIKeyKFRQROSRKSVROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CX-717 (CAS 867276-98-0): A 'Low-Impact' AMPA Receptor Ampakine for Cognitive and Respiratory Research


CX-717, also known as 1-(benzofurazan-5-ylcarbonyl)morpholine, is a positive allosteric modulator (PAM) of the AMPA subtype of ionotropic glutamate receptors [1]. It is classified as a 'low-impact' ampakine, a structural subclass within the broader AMPAkine family, which was designed to mitigate the seizure risks associated with earlier compounds [2]. CX-717 has been investigated in Phase II clinical trials for Attention Deficit Hyperactivity Disorder (ADHD) and for the reversal of opioid-induced respiratory depression [3]. Its pharmacological profile is characterized by a distinct therapeutic window for specific applications.

CX-717 (CAS 867276-98-0): Critical Differentiation from Generic Ampakine Alternatives for Scientific Research


Substitution with other 'ampakine' compounds is not straightforward due to the functional dichotomy within the class. CX-717 is structurally and pharmacologically distinct from both older, less potent 'low-impact' ampakines like CX-516 and the newer, more potent 'high-impact' compounds like CX-1739 [1]. Generic substitution fails because CX-717 occupies a specific potency and safety niche: it is approximately 50-fold more potent than the failed reference compound CX-516 [2], yet it is significantly less potent (3-5x) than its successor CX-1739 [3]. This difference directly impacts its clinical efficacy and safety profile, as higher potency in this class is linked to an increased risk of seizures, limiting the therapeutic dose range [4]. Therefore, experimental outcomes and safety margins are not interchangeable between these closely related molecules.

Quantitative Evidence Guide for CX-717 (CAS 867276-98-0) Selection Over Comparator Compounds


Clinical Efficacy in Adult ADHD: CX-717 vs. Placebo in a Phase 2A Crossover Trial

CX-717 demonstrated a statistically significant improvement over placebo in a randomized, double-blind, Phase 2A clinical trial for adult ADHD. While the primary analysis showed a trend, a secondary repeated measures analysis provided clear evidence of superior efficacy [1].

ADHD Clinical Trial Cognition

Superior Pharmacokinetic Profile: CX-717 vs. the Prototypical Ampakine CX-516

CX-717 exhibits a dramatically improved pharmacokinetic profile compared to the first-generation ampakine CX-516, a critical factor in its ability to achieve clinical efficacy where CX-516 failed [1].

Pharmacokinetics Half-Life Drug Development

Unique Therapeutic Application: CX-717 Reversal of Opioid-Induced Respiratory Depression

Unlike many ampakines developed primarily for cognitive enhancement, CX-717 has a unique and clinically validated application in reversing life-threatening opioid-induced respiratory depression, a property not shared by its more potent successor, CX-1739, which was initially pursued for a different indication [1].

Respiratory Depression Opioid Rescue Therapy

High-Impact Research and Translational Application Scenarios for CX-717 (CAS 867276-98-0)


Translational ADHD Research & Non-Stimulant Pharmacotherapy Development

Investigators seeking a non-stimulant, AMPA receptor-mediated approach for ADHD can use CX-717 based on its Phase 2A clinical trial data. The trial demonstrated a statistically significant improvement over placebo in ADHD symptoms (ADHD-RS, p = .002) with an 800 mg BID dose, establishing a clear efficacy signal and a favorable safety profile in this patient population [1]. This makes CX-717 a key reference compound for studies on novel ADHD treatments with a unique mechanism of action.

Opioid Safety Pharmacology & Respiratory Depression Rescue Studies

CX-717 is uniquely suited for research into the prevention or reversal of opioid-induced respiratory depression. Preclinical and clinical studies have shown its efficacy in reversing fatal fentanyl-induced apneas and preventing opiate-induced respiratory depression in humans without diminishing analgesic effects [2]. This provides a distinct research tool for academic and industrial groups developing safer opioid co-therapies or investigating central respiratory control.

Neuropsychiatric Drug Discovery: A Benchmark Ampakine with Defined PK

As a direct successor to the failed reference compound CX-516, CX-717 serves as a critical benchmark in ampakine research. Its dramatically improved pharmacokinetic profile—a half-life of 9-10 hours versus CX-516's 45 minutes [3]—addresses the primary translational barrier of first-generation compounds. For researchers engaged in structure-activity relationship (SAR) studies or developing novel positive allosteric modulators, CX-717 provides a well-characterized and clinically advanced comparator with known human safety and efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cx-717

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.